

An In-Depth Technical Guide to the Molecular Target of OXPHOS-IN-1

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Compound of Interest			
Compound Name:	OXPHOS-IN-1		
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For Researchers, Scientists, and Drug Development Professionals

Core Summary

OXPHOS-IN-1 is a small molecule inhibitor of oxidative phosphorylation (OXPHOS). Its primary molecular target has been identified as Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). By inhibiting Complex I, **OXPHOS-IN-1** disrupts the flow of electrons from NADH to ubiquinone, a critical step in the generation of the proton gradient across the inner mitochondrial membrane. This disruption ultimately leads to decreased ATP synthesis and induction of cellular apoptosis in cancer cells that are highly dependent on oxidative phosphorylation for their energy requirements. **OXPHOS-IN-1** is specifically identified as "compound 2" in a lead optimization study aimed at developing potent OXPHOS inhibitors for the treatment of pancreatic cancer.

Quantitative Data Summary

The inhibitory activity of **OXPHOS-IN-1** has been quantified through various cellular assays. The following table summarizes the available quantitative data for its effects on pancreatic cancer cell lines.

Cell Line	Assay Condition	IC50 (μM)	Reference
MIA PaCa-2	Cell Growth Inhibition	2.34	[1]
BxPC-3	Cell Growth Inhibition	13.82	[1]



Note: The direct inhibitory concentration (IC50) of **OXPHOS-IN-1** on isolated Complex I is not explicitly stated in the primary literature; the provided values reflect its effect on cell proliferation.

Mechanism of Action and Signaling Pathways

OXPHOS-IN-1 exerts its biological effects by directly inhibiting the enzymatic activity of Complex I in the mitochondrial electron transport chain. This inhibition triggers a cascade of downstream cellular events.

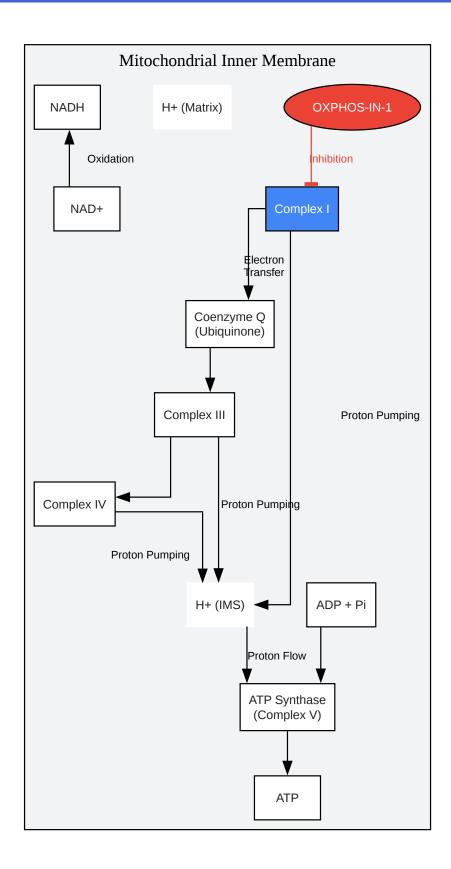
Direct Effect on the Electron Transport Chain

By binding to Complex I, **OXPHOS-IN-1** blocks the transfer of electrons from NADH to coenzyme Q (ubiquinone). This has two immediate consequences:

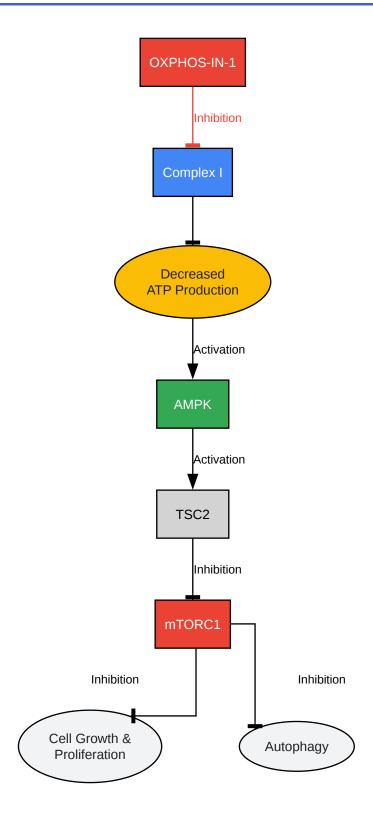
- A decrease in the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I.
- An accumulation of NADH and a depletion of NAD+ in the mitochondrial matrix.

This disruption of the electron flow leads to a reduction in the proton motive force, which is essential for the function of ATP synthase (Complex V). Consequently, the rate of oxidative phosphorylation and ATP production is significantly diminished.

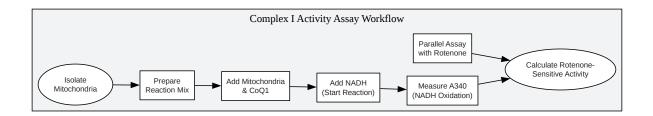


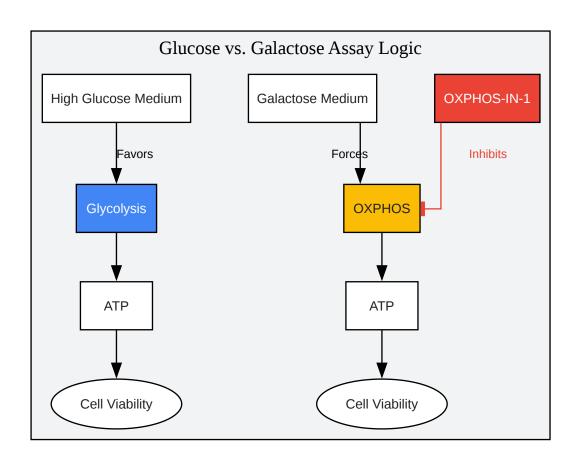












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References



- 1. Spectrophotometric assay for complex I of the respiratory chain in tissue samples and cultured fibroblasts PubMed [pubmed.ncbi.nlm.nih.gov]
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